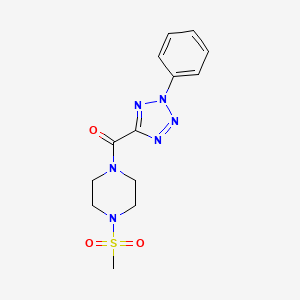
5-(4-fluorophenyl)-N-phenyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Serotonin Receptor Research for Alzheimer's Disease A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. This research underscores the importance of understanding receptor interactions in neurodegenerative diseases and suggests that structurally similar compounds could be synthesized for receptor targeting or imaging purposes (Kepe et al., 2006).
Aromatic Polyamides and Polymer Research In the field of materials science, aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links were synthesized, demonstrating the flexibility and thermal stability of these polymers. This indicates the potential for creating new materials with specific mechanical and thermal properties using related chemical structures (Hsiao & Yu, 1996).
Corrosion Inhibition Studies Research on methoxy-substituted phenylthienylbenzamidines, including compounds structurally similar to "5-(4-fluorophenyl)-N-phenyl-2-thiophenecarboxamide," has shown effectiveness as corrosion inhibitors for carbon steel in hydrochloric acid medium. These findings could guide the development of novel corrosion inhibitors for industrial applications (Fouda et al., 2020).
Cell Viscosity Measurements Using Fluorescent Molecular Probes A study demonstrated the use of a molecular rotor for measuring the local microviscosity in biological systems through fluorescence lifetime imaging. This suggests potential applications of structurally related compounds as fluorescent probes for biological and medical research (Kuimova et al., 2008).
Anticancer Research and Drug Delivery Systems The synthesis and evaluation of new thiophene derivatives for anticancer activity highlights the ongoing research in designing novel therapeutic agents. Compounds with similar structures could be explored for their anticancer potential or as scaffolds for drug development (Atta & Abdel‐Latif, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound “5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide” are currently unknown
Biochemical Pathways
It is known that similar compounds can affect various pathways, such as those involving g-protein coupled receptors .
Pharmacokinetics
A similar compound, 4-amino-5-(4-fluorophenyl)-6,7-dimethoxy-2-[4-(morpholinocarbonyl)-perhydro-1,4-diazepin-1-yl]quinoline, has been shown to exhibit nonlinear oral pharmacokinetics in humans . It is absorbed extensively in humans, with only 14% of an orally administered dose excreted unchanged in the feces . This compound is also a P-glycoprotein (P-gp) substrate, which can affect its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FNOS/c18-13-8-6-12(7-9-13)15-10-11-16(21-15)17(20)19-14-4-2-1-3-5-14/h1-11H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCZJCGNKHOPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(S2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820030 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(4-fluorophenyl)-N-phenylthiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

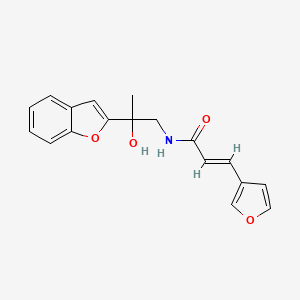
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide](/img/structure/B2894548.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(pyridin-3-ylmethyl)azetidin-3-amine](/img/structure/B2894550.png)
![3-[3-Oxo-4-(pyridin-3-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B2894552.png)

![2-Chloro-N-[1-[(4-fluorophenyl)-hydroxymethyl]cyclopentyl]acetamide](/img/structure/B2894558.png)
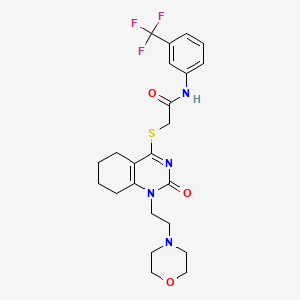
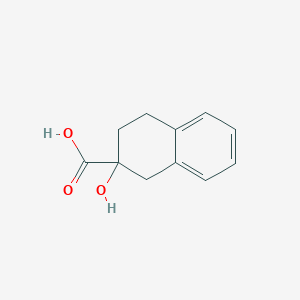
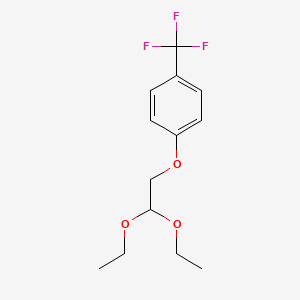
![N-(2,4-difluorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2894563.png)

